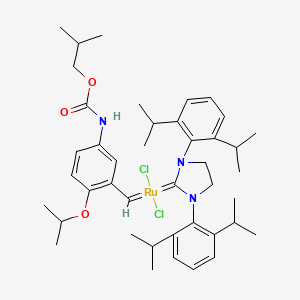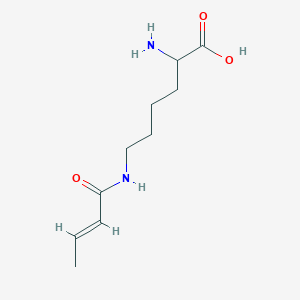
epsilon-N-Crotonyllysine
Übersicht
Beschreibung
Epsilon-N-Crotonyllysine is a post-translational modification of lysine residues in proteins. This modification involves the addition of a crotonyl group to the epsilon-amino group of lysine. It has been identified in both histone and non-histone proteins and is associated with various biological processes, including gene regulation and protein-protein interactions .
Wissenschaftliche Forschungsanwendungen
Epsilon-N-Crotonyllysine has several scientific research applications, including:
Epigenetics: It serves as an epigenetic marker associated with active transcription and gene regulation.
Protein Function Studies: Researchers use it to study the effects of post-translational modifications on protein function and interactions.
Disease Research: It is investigated for its role in various diseases, including cancer and neuropsychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-N-Crotonyllysine can be achieved using the pyrrolysine amber suppression system. This method involves the genetic incorporation of the crotonyl group into lysine residues at specific sites within proteins. The reaction conditions typically involve the use of orthogonal aminoacyl-tRNA synthetase and tRNA pairs, which are evolved to incorporate this compound in response to amber codons in Escherichia coli .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The synthesis is primarily conducted in research laboratories for scientific studies.
Analyse Chemischer Reaktionen
Types of Reactions
Epsilon-N-Crotonyllysine undergoes various chemical reactions, including:
Acylation: The addition of an acyl group to the lysine residue.
Deacylation: The removal of the acyl group from the lysine residue.
Common Reagents and Conditions
Common reagents used in these reactions include acyl-CoA for acylation and specific enzymes such as histone deacetylases for deacylation. The reactions typically occur under physiological conditions within the cell .
Major Products Formed
The major products formed from these reactions include crotonylated proteins, which can have altered functions and interactions compared to their non-crotonylated counterparts.
Wirkmechanismus
The mechanism by which epsilon-N-Crotonyllysine exerts its effects involves the modification of lysine residues, which can alter the structure and function of proteins. This modification can affect protein-protein interactions, gene expression, and other cellular processes. The molecular targets include histone and non-histone proteins, and the pathways involved are related to chromatin remodeling and transcription regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Epsilon-N-Propionyllysine
- Epsilon-N-Butyryllysine
- Epsilon-N-Acetyllysine
Uniqueness
Epsilon-N-Crotonyllysine is unique due to its distinct crotonyl group, which contains a carbon-carbon double bond. This structural feature imparts unique regulatory mechanisms compared to other lysine acylations, such as acetylation and butyrylation .
Eigenschaften
IUPAC Name |
2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


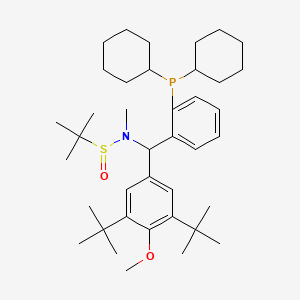

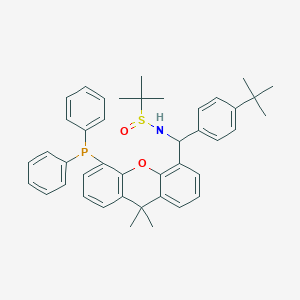
![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B8253286.png)

![[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate](/img/structure/B8253307.png)
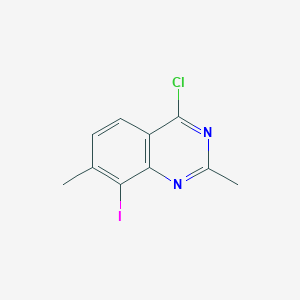
![tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B8253320.png)
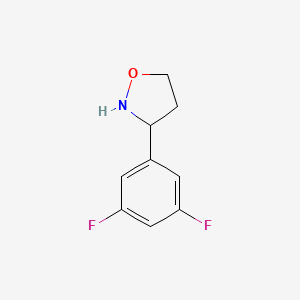
![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)
